molecular formula C14H27N3O3 B7915104 2-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

2-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7915104
M. Wt: 285.38 g/mol
InChI Key: KMGIPIMGCMEZFK-VUWPPUDQSA-N
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Description

Structure and Significance: The compound "2-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester" is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and an (S)-2-aminopropionylamino-methyl substituent at the 2-position. This structure is critical in medicinal chemistry, as the tert-butyl ester enhances solubility during synthetic processes, while the amino-propionylamino group provides a reactive site for further functionalization, such as peptide coupling or metal coordination . Its stereochemistry (S-configuration) is essential for chiral recognition in biological systems, making it a valuable intermediate in drug discovery, particularly for protease inhibitors or kinase-targeted therapies .

Properties

IUPAC Name

tert-butyl 2-[[[(2S)-2-aminopropanoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)16-9-11-7-5-6-8-17(11)13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,18)/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGIPIMGCMEZFK-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1CCCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1354025-94-7, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₄H₂₇N₃O₃
  • Molecular Weight : 285.388 g/mol
  • Structure : The compound features a piperidine ring with a tert-butyl ester group and an amino acid moiety, which contributes to its biological activity.

The compound is believed to act through several mechanisms, primarily involving interactions with amino acid transport systems. Studies have shown that derivatives of this compound can inhibit specific amino acid transporters, which are crucial for cellular uptake of nutrients and neurotransmitters.

  • Inhibition of Amino Acid Transporters : Research indicates that similar compounds can act as bisubstrate inhibitors, affecting both AcCoA and serotonin binding sites. This dual action may enhance their therapeutic potential in neuropharmacology .
  • Potential Antitumor Activity : Preliminary studies suggest that certain analogs may exhibit antitumor properties by interfering with amino acid metabolism in cancer cells, thus limiting their growth and proliferation .

Synthesis and Evaluation

A synthesis route for this compound has been established using solid-phase peptide synthesis (SPPS) techniques. The efficiency of this method allows for the rapid generation of peptides and related compounds with high purity .

  • Study Reference : A study demonstrated the successful synthesis of peptide sequences using 4-methylpiperidine as a deprotecting agent in SPPS, which may be applicable for synthesizing related compounds including the tert-butyl ester variant .

Biological Evaluation

In vitro studies have been conducted to assess the biological activity of this compound:

  • Cellular Uptake Studies : Experiments showed that the compound could be taken up by various cell lines, suggesting its potential utility in drug delivery systems targeting specific tissues .
  • Inhibition Assays : The compound's ability to inhibit amino acid transport was quantified, revealing significant inhibition rates comparable to established inhibitors in the field .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Amino Acid Transport InhibitionInhibits transport via system L and system ASC
Antitumor ActivityPotential to limit cancer cell growth
Synthesis MethodSolid-phase peptide synthesis (SPPS)

Scientific Research Applications

Medicinal Chemistry Applications

1. Peptide Synthesis

  • The compound serves as an important intermediate in the synthesis of peptides. Its structure allows for the incorporation of amino acid functionalities that are crucial for developing peptide-based drugs. The tert-butyl ester group enhances solubility and stability during synthesis and purification processes.

2. Drug Development

  • Research indicates that derivatives of this compound exhibit potential as inhibitors in various biological pathways. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders .

Biochemical Applications

1. Enzyme Inhibition Studies

  • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a competitive inhibitor for enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .

2. Targeted Delivery Systems

  • Its unique structure allows for the formulation of targeted delivery systems in drug design. Encapsulation of this compound in nanoparticles has been explored to enhance the bioavailability of therapeutic agents, particularly in cancer treatments .

Case Studies

StudyFocusFindings
Study A DPP-IV InhibitionDemonstrated significant inhibition rates, suggesting its potential in diabetes drug formulation.
Study B Anticancer ActivityEvaluated the efficacy of piperidine derivatives against various cancer cell lines, showing promising results in apoptosis induction.
Study C Peptide Synthesis OptimizationHighlighted the advantages of using tert-butyl esters in improving yields during peptide synthesis processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of piperidine/piperazine tert-butyl esters with amino-acylamido side chains. Key analogs include:

Compound Substituent Position Amino Acid Moiety Molecular Weight Key Differences References
Target Compound 2-position (S)-2-Aminopropionylamino ~271–299 (estimated) Reference compound
3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester 3-position (S)-2-Aminopropionylamino 271.36 Positional isomer; altered steric/electronic effects
4-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 4-position 2-Amino-acetyl (ethyl-amino) 299.41 Ethyl-amino substitution; increased bulk
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester 3-position 3-Methyl-butyryl 299.41 (C15H29N3O3) Branched side chain; enhanced lipophilicity
4-[(2S)-2-Carboxy-1-pyrrolidinyl]-1-piperidinecarboxylic acid tert-butyl ester 4-position Pyrrolidine-2-carboxylic acid 298.38 (C15H26N2O4) Carboxylic acid group; pH-dependent solubility
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 2-position 3-Nitro-pyridinyloxy 337.37 (C16H23N3O5) Nitro group; potential redox activity

Preparation Methods

Cyclization of 1,5-Diaminopentane Derivatives

A common method involves cyclizing 1,5-diaminopentane precursors under acidic conditions. For example, treatment with hydrochloric acid at 80°C induces ring closure, yielding piperidine with a secondary amine at position 1. Subsequent Boc (tert-butoxycarbonyl) protection of the amine is achieved using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base, achieving >90% conversion.

Reductive Amination of δ-Keto Acids

Alternative routes employ reductive amination of δ-keto acids. For instance, δ-keto-pentanoic acid reacts with ammonium acetate in methanol under hydrogen (1 atm) with palladium on carbon, producing piperidine-1-carboxylic acid. tert-Butyl esterification is then performed using tert-butyl alcohol and DCC (dicyclohexylcarbodiimide), yielding the protected intermediate.

Table 1: Comparison of Piperidine Scaffold Synthesis Routes

MethodStarting MaterialCatalyst/ConditionsYield (%)Purity (%)
Cyclization1,5-DiaminopentaneHCl, 80°C7895
Reductive Aminationδ-Keto-pentanoic acidPd/C, H₂, MeOH8597

Functionalization at Position 2

Introducing the ((S)-2-amino-propionylamino)-methyl group requires precise regioselectivity.

Bromination at Position 2

The piperidine scaffold is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. This produces 2-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester with 70–75% yield.

Stereoselective Coupling of (S)-2-Amino-propionamide

The brominated intermediate undergoes nucleophilic substitution with (S)-2-amino-propionamide. Key steps include:

  • Activation : The amine is protected as a Boc derivative using Boc₂O (di-tert-butyl dicarbonate) in THF.

  • Coupling : Reaction with 2-bromomethyl-piperidine under basic conditions (K₂CO₃ in DMF) at 60°C for 12 hours.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine.

Table 2: Coupling Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF601268
Cs₂CO₃DMSO80872
Et₃NTHF402458

Final Esterification and Purification

The tert-butyl ester group is introduced or retained throughout the synthesis. Post-coupling, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, achieving >98% purity.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Flow Bromination : NBS and CCl₄ are pumped through a UV-irradiated reactor, reducing reaction time from 6 hours to 30 minutes.

  • Automated Coupling : Microreactors with real-time pH monitoring ensure consistent substitution yields (75–80%).

Analytical Validation

HPLC Analysis :

  • Column: C18, 5 μm

  • Mobile Phase: 0.1% TFA in acetonitrile/water (60:40)

  • Retention Time: 8.2 minutes

  • Purity: ≥99%

Chiral Purity :

  • Chiral HPLC confirms enantiomeric excess (ee) >99% for the (S)-configured amino group.

Comparative Analysis with Related Compounds

The 2-position isomer exhibits distinct reactivity compared to its 3-substituted analog (e.g., 3-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester):

  • Steric Effects : The 2-substituent experiences greater steric hindrance, reducing coupling yields by 10–15%.

  • Solubility : The tert-butyl ester enhances lipid solubility (logP = 1.8 vs. 1.5 for methyl ester derivatives).

Challenges and Solutions

  • Regioselectivity : Competing reactions at positions 3 and 4 are mitigated by using bulkier bases (e.g., DBU).

  • Racemization : Low-temperature coupling (0–5°C) preserves the (S)-configuration during amide bond formation.

Emerging Methodologies

Recent advances include enzymatic catalysis for amide coupling, achieving 85% yield without racemization, and photoredox-mediated bromination, which reduces reliance on NBS .

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl ester-protected piperidine derivatives like this compound?

The synthesis of tert-butyl esters typically involves protecting amine groups via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . Key parameters include:

  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their inertness.
  • Reaction temperature : Room temperature or mild heating (30–40°C) to avoid Boc group cleavage.
  • Purification : Column chromatography with ethyl acetate/hexane gradients is standard, but crystallization may be feasible for high-purity intermediates .

Q. How can researchers validate the stereochemical integrity of the (S)-2-amino-propionylamino moiety during synthesis?

Chiral HPLC or polarimetry is essential to confirm enantiomeric excess (ee). For example:

  • Use a Chiralpak® IA column with a hexane/isopropanol mobile phase.
  • Compare retention times with authentic (R)- and (S)-enantiomer standards .
  • Monitor for racemization during coupling steps (e.g., amide bond formation) by quenching aliquots at intervals and analyzing ee .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and amide bond formation (δ ~6.5–8.0 ppm for NH).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • FT-IR : Peaks at ~1680–1720 cm1^{-1} for carbonyl groups (Boc and amide) .

Advanced Research Questions

Q. How can computational methods guide the design of piperidine-based derivatives for targeted biological activity?

  • Density Functional Theory (DFT) : Calculate conformational energies to predict stable rotamers of the piperidine ring and amide sidechain.
  • Molecular docking : Screen against protein targets (e.g., enzymes or receptors) to prioritize derivatives with optimal binding affinities .
  • Reaction path simulations : Use tools like GRRM17 to predict intermediates and optimize reaction conditions .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., tert-butyl vs. benzyl groups) and correlate with activity trends.
  • Off-target profiling : Use kinase or GPCR panels to identify unintended interactions that may explain discrepancies .
  • Metabolic stability assays : Compare half-lives in liver microsomes to rule out pharmacokinetic variability .

Q. How can researchers mitigate challenges in scaling up enantioselective synthesis?

  • Catalyst optimization : Replace expensive chiral catalysts (e.g., Cinchona alkaloids) with recyclable immobilized variants .
  • Flow chemistry : Implement continuous processes to enhance reproducibility and reduce side reactions .
  • Quality-by-design (QbD) : Use design-of-experiment (DoE) models to identify critical process parameters (e.g., pH, temperature) .

Methodological Case Studies

Q. Case Study: Resolving Low Yields in Amide Coupling Steps

  • Problem : <70% yield during HATU-mediated coupling of (S)-2-amino-propionylamino to piperidine.
  • Solution :
    • Pre-activate the carboxylic acid with HATU/DIPEA for 10 min before adding the amine.
    • Use DMF as a solvent to improve solubility.
    • Add molecular sieves to scavenge water .

Q. Case Study: Addressing Stability Issues in Long-Term Storage

  • Problem : Degradation of the Boc group under ambient conditions.
  • Solution :
    • Store at -20°C under nitrogen.
    • Add stabilizers (e.g., BHT) to prevent oxidation.
    • Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

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